2,4-Dibromoquinoline

Vue d'ensemble

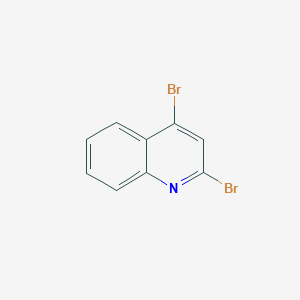

Description

2,4-Dibromoquinoline is a halogenated heterocyclic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and industrial chemistry . The compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the quinoline ring, which significantly influences its chemical properties and reactivity .

Méthodes De Préparation

The synthesis of 2,4-Dibromoquinoline can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, quinoline can be treated with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions . Another method involves the use of transition metal-catalyzed reactions, which offer high selectivity and yield . Industrial production methods often employ these catalytic processes due to their efficiency and scalability .

Analyse Des Réactions Chimiques

2,4-Dibromoquinoline undergoes several types of chemical reactions, including substitution, oxidation, and reduction. One notable reaction is its interaction with hydrogen chloride, which leads to the formation of 4-chloro-2-hydroxyquinoline . Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : 2,4-Dibromoquinoline serves as a versatile intermediate in organic synthesis, facilitating the creation of diverse chemical entities. It is often utilized in coupling reactions such as Suzuki and Sonogashira reactions to produce complex molecules with potential applications in pharmaceuticals and materials science .

Biology

- Antifungal Activity : Recent studies have highlighted the antifungal properties of dibromoquinoline derivatives. For instance, compound 4b, a derivative of this compound, exhibited potent antifungal activity against various strains of Candida, Cryptococcus, and Aspergillus. The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.5 μg/mL, significantly lower than traditional antifungals like fluconazole .

- Mechanism of Action : The antifungal mechanism involves interference with metal ion homeostasis within fungal cells, affecting key virulence factors such as hyphae formation and biofilm development .

Medicine

- Potential Drug Development : The unique properties of this compound derivatives make them attractive candidates for drug development. Their ability to inhibit specific biological pathways associated with diseases such as cancer has been explored through molecular docking studies targeting proteins involved in histone modification .

Data Tables

Case Study 1: Antifungal Efficacy of Compound 4b

A significant study evaluated the antifungal efficacy of compound 4b derived from this compound against clinical isolates of Candida albicans. The study demonstrated that compound 4b inhibited growth at concentrations ranging from 0.5 to 1 μg/mL. Notably, it maintained effectiveness against strains resistant to fluconazole (MIC > 64 μg/mL), indicating its potential as a novel antifungal agent .

Case Study 2: Molecular Docking Studies

In another investigation focusing on the anticancer properties of dibromoquinolines, molecular docking studies revealed that certain derivatives exhibited high binding affinities to KDM4B protein, implicated in prostate cancer progression. This suggests potential therapeutic avenues for developing inhibitors targeting this protein .

Mécanisme D'action

The mechanism of action of 2,4-Dibromoquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

2,4-Dibromoquinoline can be compared with other halogenated quinoline derivatives, such as 5-bromoquinoline and 7-bromoisoquinoline . These compounds share similar structural features but differ in the position and number of halogen atoms, which influence their chemical properties and reactivity . The unique positioning of the bromine atoms in this compound makes it particularly useful for certain applications, such as the synthesis of specific pharmaceutical compounds .

Activité Biologique

2,4-Dibromoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.

This compound (C₉H₅Br₂N) is a dibromo-substituted derivative of quinoline. Its structure includes two bromine atoms attached to the 2 and 4 positions of the quinoline ring, which significantly influences its reactivity and biological properties.

Antifungal Activity

Recent studies have highlighted the compound's broad-spectrum antifungal activity . A notable investigation identified a dibromoquinoline compound (referred to as 4b ) that exhibited potent antifungal effects against several pathogenic fungi, including Candida albicans, Cryptococcus, and Aspergillus species.

- Inhibition of Hyphal Growth : The compound interferes with the yeast-to-hyphae transition in C. albicans, crucial for its pathogenicity. At subinhibitory concentrations, 4b inhibited hyphal formation by over 80%, demonstrating a significant impact on fungal morphology.

- Metal Ion Homeostasis : The antifungal mechanism appears to involve targeting metal ion homeostasis within fungal cells. Supplementation with copper or iron reversed the sensitivity of certain yeast strains to 4b , indicating that the compound disrupts metal ion balance as part of its action .

Efficacy Data

The minimum inhibitory concentration (MIC) for 4b against C. albicans was found to be ≤0.5 μg/mL, significantly lower than that of fluconazole (MIC > 64 μg/mL), suggesting that 4b is a promising candidate for further development as an antifungal agent .

| Fungal Species | MIC (μg/mL) | Comparison to Fluconazole |

|---|---|---|

| Candida albicans | ≤0.5 | Superior |

| Cryptococcus | ≤0.5 | Superior |

| Aspergillus | ≤0.5 | Superior |

Anticancer Activity

In addition to its antifungal properties, this compound has shown potential as an anticancer agent. Research indicates that derivatives of dibromoquinoline can exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

- Compounds derived from dibromoquinoline have been tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC₅₀ values for these compounds ranged from 5–49 mM, demonstrating varying degrees of potency compared to standard chemotherapeutics like cisplatin .

The anticancer activity is believed to be associated with:

- Induction of Reactive Oxygen Species (ROS) : The generation of ROS leads to oxidative stress in cancer cells, contributing to cell death.

- Interference with Tubulin Polymerization : Some studies suggest that dibromoquinoline derivatives may disrupt microtubule dynamics, essential for cell division .

Case Studies and Research Findings

- Antifungal Efficacy in Vivo : In a model using Caenorhabditis elegans, treatment with 4b resulted in enhanced survival rates in subjects infected with fluconazole-resistant strains of C. albicans, validating its potential as an effective therapeutic agent .

- Comparative Studies : In comparative studies assessing various quinoline derivatives, this compound consistently demonstrated superior efficacy against fungal pathogens and comparable or enhanced activity against cancer cell lines when juxtaposed with established drugs .

Propriétés

IUPAC Name |

2,4-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRONKIISXPXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356453 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-40-0 | |

| Record name | 2,4-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,4-dibromoquinoline in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing substituted quinoline derivatives. Its reactivity stems from the two bromine atoms, which can be selectively replaced in various coupling reactions. For instance, it's utilized in palladium-catalyzed carbon-carbon bond formation reactions with terminal acetylenes, leading to the synthesis of alkynylquinolines. [, ]

Q2: How is the structure of products derived from this compound confirmed?

A3: Various spectroscopic techniques are employed to confirm the structure of products derived from this compound. For instance, Nuclear Overhauser Effect (nOe) experiments on methoxy derivatives, synthesized via nucleophilic substitution of the bromine atom, have been used to confirm the position of alkyne substituents in 4-alkynyl-2-bromoquinolines. [] Additionally, 1H and 13C NMR spectroscopy, coupled with analysis of JCH coupling constants, provides valuable insights into the substitution patterns and structural features of synthesized compounds. []

Q3: Beyond Sonogashira couplings, are there other notable reactions this compound undergoes?

A4: Yes, this compound reacts with hydrogen chloride, a seemingly simple reaction that has been the subject of investigation. [, ] While the specific details of these studies aren't elaborated upon in the provided abstracts, they highlight the ongoing interest in understanding the reactivity of this compound in various chemical transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.